molecular formula C27H50N10O8 B14253997 H-Asn-Arg-Gln-Ile-Ile-OH CAS No. 236733-25-8

H-Asn-Arg-Gln-Ile-Ile-OH

Cat. No.: B14253997
CAS No.: 236733-25-8
M. Wt: 642.7 g/mol
InChI Key: JACKGHLCYKTENN-GPYRIXEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Asn-Arg-Gln-Ile-Ile-OH is a peptide composed of the amino acids asparagine, arginine, glutamine, isoleucine, and isoleucine. Peptides are biologically active molecules formed by linking amino acids through peptide bonds. They play crucial roles in various biological functions, including regulation of blood pressure, metabolism, and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Asn-Arg-Gln-Ile-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asn-Arg-Gln-Ile-Ile-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds in peptides containing cysteine residues .

Scientific Research Applications

Peptides like H-Asn-Arg-Gln-Ile-Ile-OH have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of peptides like H-Asn-Arg-Gln-Ile-Ile-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition, receptor activation, or ion channel modulation .

Comparison with Similar Compounds

Properties

CAS No.

236733-25-8

Molecular Formula

C27H50N10O8

Molecular Weight

642.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H50N10O8/c1-5-13(3)20(25(43)37-21(26(44)45)14(4)6-2)36-24(42)17(9-10-18(29)38)35-23(41)16(8-7-11-33-27(31)32)34-22(40)15(28)12-19(30)39/h13-17,20-21H,5-12,28H2,1-4H3,(H2,29,38)(H2,30,39)(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33)/t13-,14-,15-,16-,17-,20-,21-/m0/s1

InChI Key

JACKGHLCYKTENN-GPYRIXEGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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